Comparative Clinical Efficacy: Fever Duration Reduction vs. Umifenovir (Arbidol)
In a randomized, placebo-controlled clinical trial involving 105 adults with confirmed influenza, Ingavirin (90 mg/day) demonstrated superior reduction in fever duration compared to umifenovir (Arbidol). The mean fever duration was 34.5 hours for Ingavirin, 48.4 hours for umifenovir, and 72.0 hours for placebo [1]. This represents a 13.9-hour (28.7%) reduction in fever duration relative to umifenovir.
| Evidence Dimension | Mean Duration of Fever |
|---|---|
| Target Compound Data | 34.5 hours |
| Comparator Or Baseline | Umifenovir (Arbidol): 48.4 hours; Placebo: 72.0 hours |
| Quantified Difference | Ingavirin reduced fever duration by 13.9 hours (28.7%) compared to umifenovir, and by 37.5 hours (52.1%) compared to placebo. |
| Conditions | Randomized, double-blind, placebo-controlled clinical trial; Adults with laboratory-confirmed influenza; Ingavirin 90 mg once daily; Umifenovir 200 mg four times daily; Treatment initiated within 36 hours of symptom onset. |
Why This Matters
Shorter fever duration translates to faster patient recovery, reduced symptom burden, and potentially lower healthcare utilization, making Ingavirin a therapeutically advantageous choice over umifenovir for acute influenza management.
- [1] Kolobukhina, L. V., et al. (2009). Efficacy of ingavirin in the treatment of influenza in adults. Terapevticheskii Arkhiv, 81(3), 34-38. View Source
